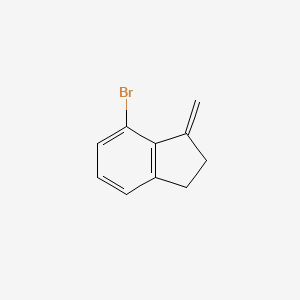

7-Bromo-1-methylene-2,3-dihydro-1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1-methylene-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes a bromine atom attached to a methylene group on an indene framework

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methylene-2,3-dihydro-1H-indene typically involves the bromination of 1-methylene-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylene-2,3-dihydro-1H-indene.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of 1-methylene-2,3-dihydro-1H-indene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 7-Bromo-1-methylene-2,3-dihydro-1H-indene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated indenes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 7-Bromo-1-methylene-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparación Con Compuestos Similares

1-Methylene-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a similar bromine atom but has a different core structure, leading to different reactivity and applications.

Indane and Indene Derivatives: These compounds share the indene framework but differ in the presence and position of substituents, affecting their chemical properties and uses.

Uniqueness: 7-Bromo-1-methylene-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a methylene group on the indene framework. This combination provides distinct reactivity patterns and makes the compound valuable for specific synthetic and research applications.

Actividad Biológica

7-Bromo-1-methylene-2,3-dihydro-1H-indene is a brominated organic compound that has garnered attention in the scientific community due to its potential biological activities. This article aims to explore the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a bromine atom and a methylene group attached to a dihydroindene framework. This configuration contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C10H9Br |

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound may also inhibit tumor growth by modulating the expression of genes involved in cell cycle regulation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

Key Mechanisms:

- Cell Membrane Disruption : Alters membrane integrity leading to cell lysis.

- Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.

- Gene Expression Modulation : Affects transcription factors that regulate cell proliferation and survival.

Case Studies

Several case studies have documented the effects of this compound on different cancer cell lines:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.

- Mechanism : Induction of apoptosis via caspase activation.

-

Study on Bacterial Infections :

- Objective : To assess antimicrobial efficacy against Staphylococcus aureus.

- Findings : Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Mechanism : Disruption of cell wall synthesis.

Propiedades

Fórmula molecular |

C10H9Br |

|---|---|

Peso molecular |

209.08 g/mol |

Nombre IUPAC |

4-bromo-3-methylidene-1,2-dihydroindene |

InChI |

InChI=1S/C10H9Br/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4H,1,5-6H2 |

Clave InChI |

RLERBVHQHGKMMT-UHFFFAOYSA-N |

SMILES canónico |

C=C1CCC2=C1C(=CC=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.